Tert-butyl pent-4-enoate
CAS No.: 32400-25-2
Cat. No.: VC3771162
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32400-25-2 |
---|---|
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | tert-butyl pent-4-enoate |
Standard InChI | InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5H,1,6-7H2,2-4H3 |
Standard InChI Key | ZGQQQFWPVOPRSG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCC=C |
Canonical SMILES | CC(C)(C)OC(=O)CCC=C |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl pent-4-enoate is a colorless liquid with a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . The compound is also known by several synonyms including pent-4-enoic acid tert-butyl ester and 4-pentenoic acid, 1,1-dimethylethyl ester . The structure consists of a pent-4-enoic acid moiety with the carboxylic acid function protected by a tert-butyl group. This creates a molecule with both ester functionality and a terminal olefin, giving it versatility in organic transformations.
The molecule possesses several functional groups that contribute to its reactivity profile. The terminal alkene is capable of participating in addition reactions and cross-metathesis processes, while the tert-butyl ester group provides protection to the carboxylic acid functionality that can be selectively removed under acidic conditions. This dual reactivity makes tert-butyl pent-4-enoate a useful building block in the synthesis of more complex structures.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of tert-butyl pent-4-enoate is essential for its proper handling and application in chemical processes. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of Tert-butyl pent-4-enoate
The compound demonstrates moderate volatility with a boiling point of 160.2°C at atmospheric pressure , while exhibiting a lower boiling point of 68-69°C under reduced pressure (26 Torr) . Its density of approximately 0.889 g/cm³ indicates that it is less dense than water . The compound has a flash point of 53.1°C, suggesting it should be handled with care as it is flammable .
Synthesis Methodologies
The synthesis of tert-butyl pent-4-enoate is well-documented in the literature, with several approaches available. The most common method involves the esterification of pent-4-enoic acid with tert-butanol under acidic conditions.
Direct Esterification Method
A detailed synthetic procedure for preparing tert-butyl pent-4-enoate involves the reaction of pent-4-enoic acid with tert-butanol in the presence of concentrated sulfuric acid and magnesium sulfate . The reaction takes place in dichloromethane at room temperature.
Table 2: Reagents and Conditions for Tert-butyl pent-4-enoate Synthesis
Reagent | Quantity | Role |
---|---|---|
Pent-4-enoic acid | 25 g (0.25 mol) | Starting material |
tert-Butanol | 92.5 g (1.25 mol) | Esterification agent |
Concentrated H₂SO₄ | 24.5 g (0.250 mol) | Catalyst |
MgSO₄ | 120 g (1.00 mol) | Drying agent |
Dichloromethane | 1 L | Solvent |
Reaction time | 96 hours | - |
Temperature | Room temperature | - |
Yield | 50% | - |
The detailed procedure involves the following steps :
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Addition of concentrated sulfuric acid (24.5 g, 0.250 mol) dropwise to a suspension of magnesium sulfate (120 g, 1.00 mol) in dichloromethane (1 L).
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Stirring the mixture overnight, followed by installation of a mechanical overhead stirring system when solids hinder adequate mixing.
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Addition of pent-4-enoic acid (25 g, 0.25 mol) followed by tert-butanol (92.5 g, 1.25 mol).
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Stirring the reaction mixture at room temperature for 4 days.
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Filtration through celite and washing with saturated sodium bicarbonate solution (with gas evolution observed).
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Back-extraction of the aqueous layer with dichloromethane.
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Washing the combined organic layers with saturated sodium bicarbonate solution, water (twice), and brine.
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Drying over anhydrous magnesium sulfate, filtering, and concentrating.
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Purification by flash chromatography (silica, 15% ether/pentane) to afford 19.6 g of pure ester (50% yield).
The spectroscopic data confirms the structure of the product: ¹H NMR (CDCl₃, 500 MHz): δ 5.82 (m, 1H), 4.98-5.07 (m, 2H), 2.32 (m, 4H), 1.44 (s, 9H) .
While the reported yield of 50% may seem moderate, this procedure offers a straightforward approach to the synthesis of tert-butyl pent-4-enoate using readily available reagents and standard laboratory equipment.
Applications in Organic Synthesis
Tert-butyl pent-4-enoate serves as a versatile building block in organic synthesis due to its dual functionality: a terminal alkene and a protected carboxylic acid.
Precursor in Complex Molecule Synthesis
Related Compounds and Derivatives
Several structural analogs and derivatives of tert-butyl pent-4-enoate appear in the chemical literature, demonstrating the importance of this structural motif in synthetic chemistry.
Structural Analogs
Tert-butyl 2-(aminomethyl)pent-4-enoate (CAS: 923276-09-9) is an amino acid derivative that contains the tert-butyl pent-4-enoate framework with an aminomethyl substituent at the C-2 position. This compound has applications in medicinal chemistry and pharmaceutical development.
Tert-butyl-3-(tert-butyldimethylsilyloxy)pent-4-enoate (CAS: 159787-34-5) incorporates a silyl ether protecting group at the C-3 position of the pent-4-enoate backbone . This additional functionality increases the compound's utility in stereoselective synthesis and complex molecule construction.
Analytical Characterization
The characterization of tert-butyl pent-4-enoate typically relies on spectroscopic methods to confirm its structure and purity.
Spectroscopic Data
The ¹H NMR spectrum of tert-butyl pent-4-enoate displays characteristic signals :
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Terminal alkene protons at δ 5.82 (m, 1H) and 4.98-5.07 (m, 2H)
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Methylene protons at δ 2.32 (m, 4H)
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Tert-butyl group protons as a singlet at δ 1.44 (s, 9H)
These spectroscopic features provide a clear fingerprint for identifying the compound and assessing its purity during synthesis and characterization.
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